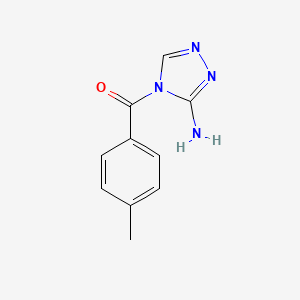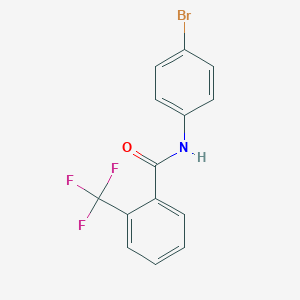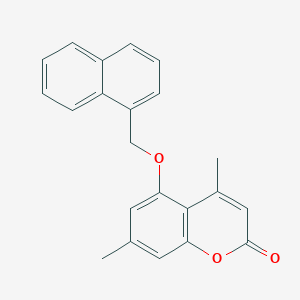![molecular formula C16H15FN2OS B5764868 2-fluoro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5764868.png)
2-fluoro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a thioamide derivative of benzamide, which is known for its diverse biological activities. 2-Fluoro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been studied extensively. In
科学的研究の応用
2-Fluoro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide has been studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its anticancer, antibacterial, and antifungal activities. It has also been studied for its potential as a therapeutic agent for treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, 2-Fluoro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide has been studied for its potential as a fluorescent probe for detecting metal ions and as a ligand for metal-catalyzed reactions.
作用機序
The mechanism of action of 2-Fluoro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide is not fully understood. However, studies have suggested that this compound may exert its biological activities by inhibiting enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. It may also act as an inhibitor of histone deacetylases, which are involved in the regulation of gene expression. Other studies have suggested that 2-Fluoro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide may exert its biological activities by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-Fluoro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide has various biochemical and physiological effects. In vitro studies have shown that this compound exhibits anticancer, antibacterial, and antifungal activities. It has also been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. In addition, 2-Fluoro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide has been shown to induce apoptosis in cancer cells and to inhibit the growth of neuroblastoma cells.
実験室実験の利点と制限
The advantages of using 2-Fluoro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide in lab experiments include its diverse biological activities and potential applications in various fields. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on 2-Fluoro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide. One direction is to investigate its potential as a therapeutic agent for treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential as a fluorescent probe for detecting metal ions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
合成法
The synthesis of 2-Fluoro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide has been reported using various methods. One of the most common methods involves the reaction of 2-fluorobenzoyl chloride with N-(2-phenylethyl)thiourea in the presence of a base such as triethylamine. The resulting product is then treated with ammonium hydroxide to obtain 2-Fluoro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide. Other methods include the reaction of 2-fluorobenzamide with N-(2-phenylethyl)thiourea in the presence of a base or using a one-pot reaction involving the reaction of 2-fluorobenzoyl chloride, N-(2-phenylethyl)thiourea, and sodium hydroxide.
特性
IUPAC Name |
2-fluoro-N-(2-phenylethylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2OS/c17-14-9-5-4-8-13(14)15(20)19-16(21)18-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSQWDRMQXHMMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)NC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49732521 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-fluoro-N-[(2-phenylethyl)carbamothioyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[3-(3-chlorophenyl)propanoyl]-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5764794.png)


![6-(3-methylphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5764822.png)


![6-methyl-2-(trifluoromethyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B5764850.png)

![1-[(4-chlorophenyl)sulfonyl]-6-methoxy-1,2,3,4-tetrahydroquinoline](/img/structure/B5764858.png)
![N-(2-methoxyphenyl)-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5764859.png)


![{3-chloro-4-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5764888.png)
